molecular formula C12H10N2O2 B13057427 2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile

2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile

Cat. No.: B13057427
M. Wt: 214.22 g/mol
InChI Key: JPBXRZQPZRHBLO-UHFFFAOYSA-N
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Description

2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an acetyl group at the 3-position and an acetonitrile group at the 2-position, connected through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.

    Etherification: The acetylated indole is reacted with chloroacetonitrile in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-((3-carboxy-1H-indol-4-yl)oxy)acetonitrile.

    Reduction: 2-((3-acetyl-1H-indol-4-yl)oxy)ethylamine.

    Substitution: 5-bromo-2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile.

Scientific Research Applications

2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Lacks the acetyl group and ether linkage, making it less complex.

    3-acetylindole:

    Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities.

Uniqueness

2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activities. The combination of an acetyl group, an indole core, and an acetonitrile group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-[(3-acetyl-1H-indol-4-yl)oxy]acetonitrile

InChI

InChI=1S/C12H10N2O2/c1-8(15)9-7-14-10-3-2-4-11(12(9)10)16-6-5-13/h2-4,7,14H,6H2,1H3

InChI Key

JPBXRZQPZRHBLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)OCC#N

Origin of Product

United States

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